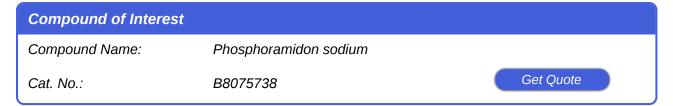


Phosphoramidon Sodium Salt: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **phosphoramidon sodium** salt, a potent metalloprotease inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and pathway interactions to support ongoing and future research endeavors.

Core Physical and Chemical Properties

Phosphoramidon sodium salt is a microbial metabolite derived from Streptomyces tanashiensis. It functions as a competitive inhibitor of several zinc-dependent metalloproteases. [1] The compound's stability and solubility in aqueous solutions make it a versatile tool for a wide range of biochemical and cellular assays.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **phosphoramidon** sodium salt.



Property	Value	Source(s)
Molecular Formula	C23H32N3Na2O10P	[2][3]
Molecular Weight	587.47 g/mol	[2][4]
CAS Number	164204-38-0	[2]
Appearance	Solid powder	[2]
Solubility	- Water: ≥52.5 mg/mL, Soluble to 100 mM- DMSO: >10mM, ≥58.7 mg/mL- Methanol: Soluble	[2][3][4][5]
Storage Temperature	-20°C	[2][3]
Stability	Stable at acidic or neutral pH for at least 6 days at 37°C. Stock solutions in DMSO can be stored at -20°C for several months.	[2][6]

Mechanism of Action and Inhibitory Profile

Phosphoramidon acts as a transition-state analogue inhibitor of metallopeptidases.[6] The phosphonate group in its structure chelates the active site zinc ion, which is crucial for the catalytic activity of these enzymes, thereby blocking substrate access and preventing catalysis. [1] It is a reversible and competitive inhibitor.[6][7]

Inhibitory Activity

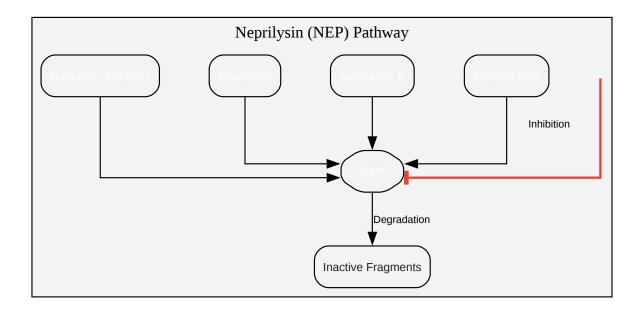
Phosphoramidon exhibits potent inhibitory activity against a range of metalloproteases, with varying degrees of selectivity. This profile makes it a critical tool for dissecting the roles of these enzymes in physiological and pathological processes.



Target Enzyme	IC50 / KI	Source(s)
Neprilysin (NEP)	IC50: 0.034 μM; K _i : 2-3 nM	[3][6][7][8][9][10][11][12]
Neprilysin-2 (NEP2)	K _i : ~2 nM	[3][7]
Endothelin-Converting Enzyme (ECE)	IC50: 0.68 μM - 3.5 μM	[7][8][10][11][12][13]
Angiotensin-Converting Enzyme (ACE)	IC50: 78 μM	[8][9][10][11][12]
Thermolysin	K _i : 28 nM; IC ₅₀ : 0.4 μg/mL	[1][6][11]
Pseudolysin	K _i : 250 nM	[6]

Key Signaling Pathways

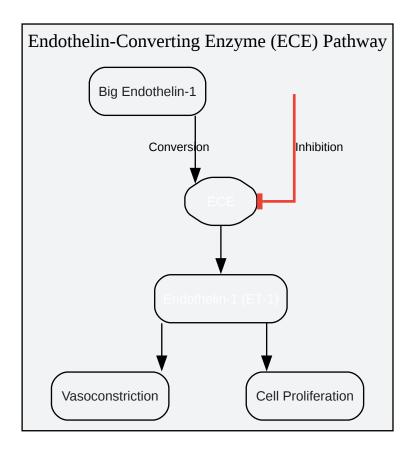
Phosphoramidon's primary utility in research stems from its potent inhibition of Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE), key regulators of important signaling pathways.



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Caption: Inhibition of Neprilysin (NEP) by Phosphoramidon.



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Caption: Inhibition of Endothelin-Converting Enzyme (ECE) by Phosphoramidon.

Experimental Protocols

Accurate determination of phosphoramidon's inhibitory activity is crucial for experimental design and data interpretation. The following are generalized protocols for assessing IC₅₀ values for NEP and ACE.

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This assay quantifies NEP activity by measuring the cleavage of a fluorogenic substrate.

- Reagent Preparation:
 - Prepare a stock solution of Phosphoramidon in high-quality DMSO.[1]



- Prepare serial dilutions of the phosphoramidon stock solution to create a range of concentrations for testing.
- Reconstitute recombinant human Neprilysin (NEP) in an appropriate assay buffer.
- Prepare a solution of a suitable fluorogenic NEP substrate.
- Assay Procedure:
 - In a 96-well plate, add the NEP enzyme to each well.
 - Add the various concentrations of phosphoramidon to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
 - Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the NEP substrate to all wells.
 - Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
- Data Analysis:
 - Calculate the rate of reaction for each inhibitor concentration.
 - Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This assay measures ACE activity through the cleavage of a specific fluorogenic substrate.

- Reagent Preparation:
 - Prepare a stock solution of Phosphoramidon in DMSO.
 - Create a dilution series of the phosphoramidon stock solution.



- Prepare a solution of ACE in an appropriate assay buffer.
- Prepare a solution of a suitable fluorogenic ACE substrate.
- Assay Procedure:
 - Dispense the ACE solution into the wells of a 96-well plate.
 - Add the diluted phosphoramidon solutions to the respective wells. Include appropriate controls.
 - Pre-incubate the enzyme and inhibitor at 37°C for a specified time.
 - Initiate the reaction by adding the ACE substrate.
 - Monitor the increase in fluorescence over time at 37°C.
- Data Analysis:
 - Determine the reaction rates from the linear portion of the fluorescence curves.
 - Plot the percentage of inhibition against the logarithm of the phosphoramidon concentration.
 - Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response model.



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Caption: General workflow for IC50 determination.

Conclusion



Phosphoramidon sodium salt remains an indispensable tool in the study of metalloprotease function. Its well-characterized physical and chemical properties, coupled with its potent and selective inhibitory profile, provide researchers with a reliable means to investigate the roles of enzymes like neprilysin and ECE in health and disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of phosphoramidon in a laboratory setting.

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